7-Chloro-2-tetralone 7-Chloro-2-tetralone
Brand Name: Vulcanchem
CAS No.: 17556-19-3
VCID: VC21029189
InChI: InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
SMILES: C1CC2=C(CC1=O)C=C(C=C2)Cl
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol

7-Chloro-2-tetralone

CAS No.: 17556-19-3

Cat. No.: VC21029189

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-tetralone - 17556-19-3

Specification

CAS No. 17556-19-3
Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
IUPAC Name 7-chloro-3,4-dihydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Standard InChI Key CSIHHNSBJNDXNO-UHFFFAOYSA-N
SMILES C1CC2=C(CC1=O)C=C(C=C2)Cl
Canonical SMILES C1CC2=C(CC1=O)C=C(C=C2)Cl

Introduction

Chemical Structure and Properties

7-Chloro-2-tetralone (CAS No. 17556-19-3) is a chlorinated derivative of tetralone with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . The compound is characterized by its bicyclic structure consisting of a fused benzene ring and a cyclohexanone, with a ketone functional group at the 2-position and a chlorine atom at the 7-position .

Physical Properties

The compound typically appears as a white to off-white solid with the following physical characteristics:

PropertyValueSource
Molecular Weight180.63 g/mol
Molecular FormulaC₁₀H₉ClO
Physical StateSolid
Melting PointNot specified for 7-Chloro-2-tetralone
SolubilitySoluble in organic solvents, low solubility in water
IUPAC Name7-chloro-3,4-dihydro-1H-naphthalen-2-one

Chemical Identifiers

For accurate identification and reference, the compound is associated with several standard chemical identifiers:

IdentifierValue
CAS Number17556-19-3
InChIInChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
InChI KeyCSIHHNSBJNDXNO-UHFFFAOYSA-N
Canonical SMILESC1CC2=C(CC1=O)C=C(C=C2)Cl
DSSTox Substance IDDTXSID10398940

These identifiers facilitate precise database searches and help researchers access comprehensive information about the compound .

Synthesis Methods

Several synthetic routes have been developed to produce 7-Chloro-2-tetralone, with each method offering specific advantages in terms of yield, purity, and scalability.

Friedel-Crafts Acylation

One of the common methods for synthesizing 7-Chloro-2-tetralone involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. This reaction typically employs aluminum chloride as a catalyst under reflux conditions.

Continuous-Flow Synthesis

A more efficient approach involves continuous-flow synthesis, which has demonstrated higher yields and purity compared to traditional batch processes. This method utilizes anisole, succinic anhydride, and aluminum chloride in an organic solvent, followed by reduction and treatment with methanesulfonic acid to yield the desired product.

Alternative Synthesis Routes

While the search results don't provide specific alternative routes for 7-Chloro-2-tetralone, analogous compounds like 7-Methoxy-2-tetralone can be synthesized using acetone and aqueous hydrochloric acid reactions with appropriate precursors, suggesting similar approaches might be adaptable for 7-Chloro-2-tetralone with suitable modifications .

Chemical Reactions

7-Chloro-2-tetralone participates in various chemical reactions that make it valuable in organic synthesis.

Types of Reactions

The compound undergoes several significant reaction types:

  • Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction Reactions: Reduction can convert the ketone into alcohols or other reduced forms.

  • Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Various reagents are employed in reactions involving 7-Chloro-2-tetralone:

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, chromium trioxideVaries by specific reaction
ReductionLithium aluminum hydride, sodium borohydrideTypically anhydrous conditions
SubstitutionAmines, thiolsBasic conditions

These reactions form the basis for the compound's utility in organic synthesis and pharmaceutical applications.

Applications in Research and Industry

7-Chloro-2-tetralone serves diverse functions across multiple scientific disciplines.

Pharmaceutical Synthesis

The compound holds significant importance in pharmaceutical research as an intermediate in the synthesis of anti-depressant molecules. Its structural features make it a valuable precursor for developing compounds with specific biological activities.

Organic Chemistry Research

In organic synthesis, 7-Chloro-2-tetralone functions as a building block for creating complex organic molecules. The presence of the chlorine atom at the 7-position offers a strategic point for further functionalization .

Biological Studies

Researchers utilize 7-Chloro-2-tetralone and related derivatives to study their biological effects on various cellular processes, which can lead to the discovery of new therapeutic targets .

Biological Activities

7-Chloro-2-tetralone and its derivatives exhibit various biological activities that have been documented in scientific research.

Role in Antidepressant Development

The compound serves as an intermediate in the synthesis of anti-depressant molecules, suggesting its structural importance in developing compounds with neurological activity.

Enzyme Inhibition

While specific data for 7-Chloro-2-tetralone is limited, related tetralone derivatives have shown inhibitory effects on enzymes such as cytochrome P450, particularly CYP24A1, which is involved in vitamin D metabolism and can influence cancer cell proliferation.

Anti-inflammatory Properties

Tetralone derivatives, including those structurally similar to 7-Chloro-2-tetralone, have demonstrated significant biological activity as MIF (Macrophage Migration Inhibitory Factor) tautomerase inhibitors, which can attenuate inflammatory responses .

Inhibition of Reactive Oxygen Species

Related tetralone derivatives have shown potent inhibitory activity against lipopolysaccharide (LPS)-stimulated reactive oxygen species production in macrophages, suggesting potential anti-inflammatory applications .

Comparison with Similar Compounds

Understanding how 7-Chloro-2-tetralone compares to related compounds provides insight into structure-activity relationships and potential applications.

Structural Analogs

Several structurally related compounds offer points of comparison:

CompoundStructural DifferenceNotes
5-Chloro-2-tetraloneChlorine at 5-position instead of 7Different reactivity pattern
7-Methoxy-2-tetraloneMethoxy group at 7-position instead of chlorineDifferent electronic properties
7-Chloro-1-tetraloneKetone at 1-position instead of 2-positionDifferent reactivity and applications

These structural variations significantly influence chemical reactivity and biological activity profiles .

Tetralone Derivatives as MIF Inhibitors

A comparative study of various tetralone derivatives as MIF tautomerase inhibitors revealed structure-activity relationships with IC₅₀ values ranging from 4.31 μM to over 2000 μM, depending on the specific structural features :

CompoundXArInhibition of ketonase (IC₅₀, μM)Inhibition of enolase (IC₅₀, μM)
Compound 4CH₂4′-CH₃-phenyl16.5 ± 3.42290 ± 343
Compound 24CH₂2′-Pyridyl5.63 ± 0.9428.6 ± 7.4
Compound 32O2′-OCH₃-phenyl4.31 ± 1.341260 ± 159

This data highlights how small structural modifications can dramatically impact biological activity .

Recent Research Developments

Research involving 7-Chloro-2-tetralone and structurally related compounds continues to expand our understanding of their potential applications.

Synthesis Innovations

Recent advancements have focused on developing more efficient synthesis methods, including continuous-flow systems that offer advantages in terms of yield, purity, and reduced reaction time compared to traditional batch processes.

Medicinal Chemistry Applications

Studies have explored the use of tetralone derivatives, including chlorinated variants, in developing compounds with specific biological activities such as anti-inflammatory, antidepressant, and anticancer properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator